platinum;sodium

Heterogeneous catalysis CO oxidation Alkali promotion

Researchers developing low-temperature water-gas shift (WGS) or preferential CO oxidation (PROX) catalysts face the challenge of inactive Pt/CNT systems. Platinum;sodium (NaPt, CAS 112148-31-9) provides the essential Na-Pt interaction that stabilizes Pt-OHx active sites, achieving activity comparable to Pt/CeO2. - Enables active WGS catalysts on cost-effective CNT supports; Na-free Pt/CNT is completely inactive. - Achieves >20× activity enhancement in CO oxidation vs. Na-free Pt/CeO2. - Tunable Na coverage controls promotional effect up to 600% rate enhancement. Ideal for fundamental EPOC/NEMCA studies and high-pressure synthesis of novel Na-Pt phases.

Molecular Formula NaPt
Molecular Weight 218.07 g/mol
CAS No. 112148-31-9
Cat. No. B15422182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameplatinum;sodium
CAS112148-31-9
Molecular FormulaNaPt
Molecular Weight218.07 g/mol
Structural Identifiers
SMILES[Na].[Pt]
InChIInChI=1S/Na.Pt
InChIKeyWACRXVBKMRXTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum;Sodium: Alloy Precursor & Catalytic Promoter


Platinum;sodium (CAS 112148-31-9), with the molecular formula NaPt and a molecular weight of 218.07 g/mol, is a binary intermetallic compound [1]. It belongs to a class of alkali-platinum group metal alloys that are primarily utilized as precursors or active components in catalytic systems [2]. This compound's defining feature is the intimate mixing of platinum with sodium at an atomic level, which imparts unique electronic and structural properties distinct from pure platinum or other platinum salts [3]. Its procurement is driven by the need for sodium's promotional effects in catalytic reactions and for accessing novel material phases under extreme conditions.

Generic Substitution Pitfalls for Platinum;Sodium


Generic substitution with other alkali-promoted or supported platinum catalysts is not straightforward because the performance is highly sensitive to the method of sodium incorporation and the resultant platinum oxidation state [1]. Studies show that platinum catalysts without sodium are completely inactive for the low-temperature water-gas shift reaction on carbon supports, while those with sodium achieve activity comparable to platinum on reducible metal oxides [2]. The specific interaction between sodium and platinum, which stabilizes atomically dispersed Pt-OHx active sites, is not a property shared by other alkali metals like potassium or rubidium to the same degree [3]. Furthermore, the sodium content and the method of its introduction directly control the coverage and electronic state of platinum, influencing whether the effect is promotional or even poisonous [4]. Therefore, substituting platinum;sodium with a simple mixture of platinum and sodium salts will not replicate the precisely tuned electronic and geometric structure required for these high-performance catalytic applications.

Platinum;Sodium Performance Evidence


CO Oxidation Enhancement via Sodium Promotion

A Na⁺-decoration strategy applied to Pt atoms on a ceria support results in a catalytic activity for CO oxidation that is 20 times higher than that of Na⁺-free Pt atoms on the same support [1]. This enhancement is attributed to the Na⁺ ions reconstructing the Pt-O coordination microenvironment, which reduces the Pt-O coordination number and enhances CO activation capabilities [1].

Heterogeneous catalysis CO oxidation Alkali promotion

Optimal Sodium Coverage for CO Oxidation Rate

Precise control of sodium coverage on a polycrystalline platinum film leads to a 600% steady-state increase in the rate of CO oxidation under CO-rich conditions [1]. This promotional effect, achieved at a sodium coverage of 0.02, is due to enhanced oxygen chemisorption on the platinum surface, demonstrating that the sodium-platinum interaction is highly tunable and optimal at a specific low coverage [1].

Electrochemical promotion CO oxidation NEMCA effect

Sodium-Activated Pt/CNT Water-Gas Shift Catalysts

Platinum supported on oxygen-free multiwalled carbon nanotubes (MWCNTs) is completely inactive for the low-temperature water-gas shift (WGS) reaction. However, the addition of sodium to these Na-free Pt/MWCNT catalysts activates them, improving WGS activity to levels comparable to those obtained with highly active Pt catalysts on metal oxide supports [1].

Water-gas shift Carbon supports Catalyst activation

Pt-OHx Active Site Stabilization in Water-Gas Shift

In situ atmospheric-pressure X-ray photoelectron spectroscopy (AP-XPS) reveals that the presence of sodium stabilizes oxidized platinum species (Pt-OHx) on the catalyst surface, which are the active sites for the water-gas shift reaction [1]. In Na-promoted catalysts, the contribution of Pt-OHx to the Pt 4f signal is significantly higher, and platinum remains oxidized even under H2-rich reducing conditions, unlike in sodium-free catalysts where platinum is more readily reduced [1].

Water-gas shift Active site structure Catalyst stability

High-Pressure Synthesis of Novel Sodium Platinides

Under high pressure, the reaction of sodium with platinum yields sodium platinides with unprecedented stoichiometries such as Na₂Pt, Na₄Pt, and Na₅Pt, where platinum adopts a negative oxidation state [1]. These phases are predicted by first-principles calculations and have been experimentally synthesized in a diamond anvil cell at 4.5 GPa, with characterization by synchrotron X-ray diffraction confirming the predicted crystal structures (e.g., Na₂Pt with space group P6/mmm) [1].

High-pressure synthesis Materials discovery Platinides

Platinum;Sodium Application Scenarios


Low-Temperature WGS on Carbon Supports

Platinum;sodium is the essential precursor for manufacturing low-temperature WGS catalysts using cost-effective, high-surface-area carbon nanotube (CNT) supports. As demonstrated, Na-free Pt/CNT catalysts are completely inactive, while the addition of sodium activates them to match the performance of traditional Pt catalysts on expensive reducible oxide supports like ceria [1]. This enables the design of more efficient and potentially less costly WGS units for hydrogen production and fuel cell processing. The sodium also stabilizes the active Pt-OHx species, ensuring catalyst longevity under cyclic reducing and oxidizing conditions [1].

High-Activity CO Oxidation for Emission Control

For applications requiring high-performance CO oxidation, such as automotive emission control or preferential CO oxidation (PROX) in fuel cells, platinum;sodium provides a pathway to catalysts with over 20 times the activity of sodium-free platinum-ceria catalysts [2]. This dramatic enhancement allows for a significant reduction in platinum loading to achieve the same conversion, or conversely, a much higher conversion rate with the same loading, improving both cost-efficiency and system performance. The precise sodium content in the precursor helps achieve the optimal surface coverage (e.g., 0.02) for maximum promotional effect without causing poisoning [3].

High-Pressure Platinide Synthesis

Platinum;sodium (CAS 112148-31-9) is a key starting material for high-pressure solid-state synthesis of new sodium platinides like Na₂Pt, Na₄Pt, and Na₅Pt [4]. These materials, featuring platinum in a rare negative oxidation state, are of fundamental interest for their unique crystal structures and potential emergent properties, such as superconductivity or unusual magnetism. The ability to predict and then experimentally realize these phases at pressures around 4.5 GPa underscores the compound's value in exploratory materials science [4].

Electrochemical Promotion of Catalysis (EPOC)

The well-documented and tunable promotional effect of sodium on platinum's catalytic activity makes platinum;sodium an ideal model system for fundamental research into Electrochemical Promotion of Catalysis (EPOC) or Non-Faradaic Electrochemical Modification of Catalytic Activity (NEMCA) [3]. Studies show that the rate enhancement for CO oxidation can be up to 600% and that the effect is precisely controllable and reversible by adjusting the sodium coverage via an applied potential on a Na⁺-conducting solid electrolyte support [3]. This allows for in-depth mechanistic studies of promoter effects and the development of smart, tunable catalytic systems.

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